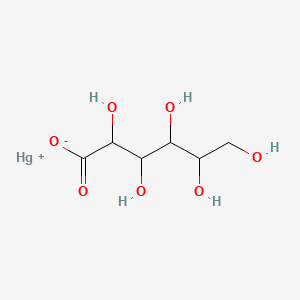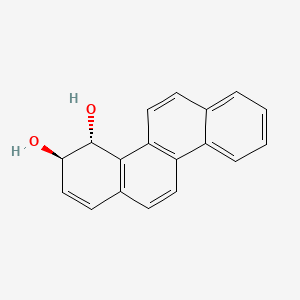![molecular formula C21H24N2S B1619095 4-[[4-(Dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline CAS No. 6339-91-9](/img/structure/B1619095.png)
4-[[4-(Dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that features a thiophene ring linked to two N,N-dimethylaniline groups via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) typically involves the condensation reaction between thiophene-2-carbaldehyde and N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.
Scientific Research Applications
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the detection of metal ions.
Industry: Utilized in the manufacture of dyes and as an analytical reagent for the determination of lead and cyanogens
Mechanism of Action
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. For instance, it can form complexes with metal ions, which can be detected through changes in fluorescence. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the thiophene ring.
Bis(thiophen-2-yl-methylene)benzene-1,4-diamine: Contains a benzene ring instead of N,N-dimethylaniline groups.
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of both the thiophene ring and N,N-dimethylaniline groups. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in dye synthesis and analytical chemistry .
Properties
CAS No. |
6339-91-9 |
|---|---|
Molecular Formula |
C21H24N2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H24N2S/c1-22(2)18-11-7-16(8-12-18)21(20-6-5-15-24-20)17-9-13-19(14-10-17)23(3)4/h5-15,21H,1-4H3 |
InChI Key |
UPRXGDYQEMAUCS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CS3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CS3 |
Key on ui other cas no. |
6339-91-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


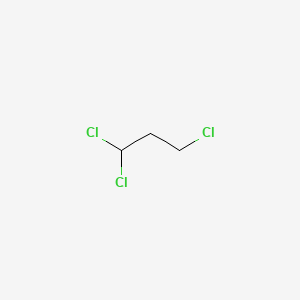
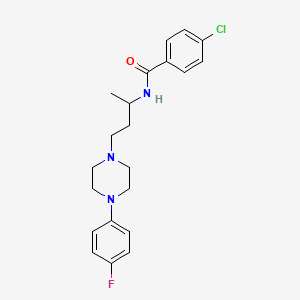
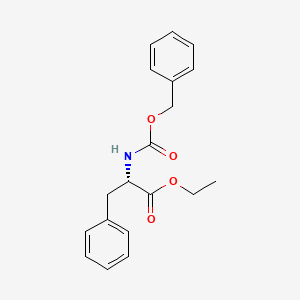

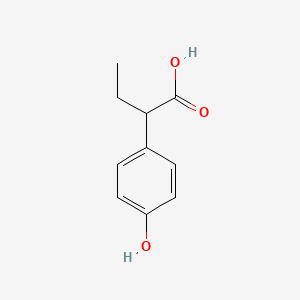
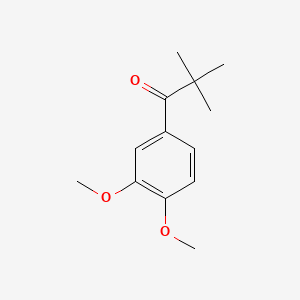
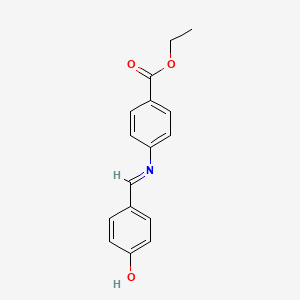
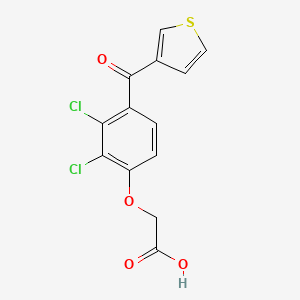
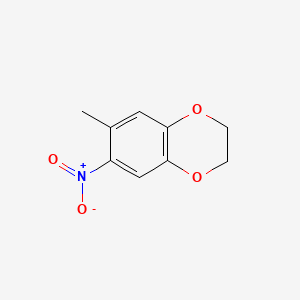
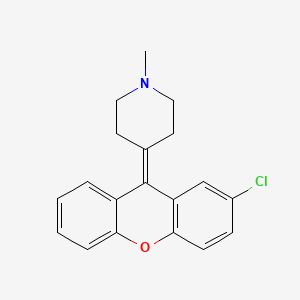
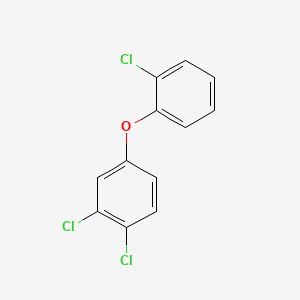
![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B1619032.png)
